4-Chloro-3-ethylbenzoic acid

Lipophilicity Medicinal Chemistry ADME

This 4-chloro-3-ethylbenzoic acid features a non-fungible substitution pattern critical for medicinal chemistry and agrochemical R&D. Its unique 4-chloro-3-ethyl array creates a distinct electronic landscape unattainable with mono-substituted or regioisomeric analogs, making it essential for reproducible cross-coupling reactions and targeted CNS drug design. The elevated LogP (2.6006) and higher pKa (6.19) compared to simpler benzoic acids enhance blood-brain barrier penetration, while robust thermal stability (mp 197°C, bp 309.7°C) supports demanding synthetic protocols. Procure this high-purity building block to ensure predictable derivatization and reliable SAR data.

Molecular Formula C9H9ClO2
Molecular Weight 184.62
CAS No. 42044-90-6
Cat. No. B3012326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-ethylbenzoic acid
CAS42044-90-6
Molecular FormulaC9H9ClO2
Molecular Weight184.62
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C9H9ClO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12)
InChIKeyFLBWHXRCPBTVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-ethylbenzoic Acid (CAS 42044-90-6) Technical Overview: Physical Properties and Procurement-Grade Specifications


4-Chloro-3-ethylbenzoic acid (CAS 42044-90-6) is a substituted benzoic acid derivative characterized by a chlorine atom at the 4-position and an ethyl group at the 3-position of the aromatic ring . This halogenated aromatic carboxylic acid serves as a versatile synthetic building block, particularly in medicinal chemistry and agrochemical development, due to its distinct substitution pattern that enables predictable derivatization into esters, amides, and other pharmacologically relevant scaffolds [1]. The compound exhibits a computed LogP value of 2.6006, a predicted pKa of 6.19 ± 0.70, and a topological polar surface area (TPSA) of 37.3 Ų . Commercially, the product is routinely supplied with a minimum purity specification of 95% .

Why Substitution with Unsubstituted or Regioisomeric Analogs Fails: The Critical Role of the 4-Chloro-3-Ethyl Substitution Pattern in 4-Chloro-3-ethylbenzoic Acid (CAS 42044-90-6)


The 4-chloro-3-ethyl substitution pattern is non-fungible with other benzoic acid analogs due to its unique combination of electronic and steric effects that govern both physicochemical behavior and synthetic utility . While simple substitutions—such as 4-chlorobenzoic acid or 3-ethylbenzoic acid—offer either halogenation or alkylation individually, they fail to recapitulate the dual-substituted aromatic environment required for specific cross-coupling reactions, regioselective functionalization, and targeted biological interactions . The ortho/para-directing influence of the chlorine atom, combined with the meta-orienting ethyl group, creates a distinctive electronic landscape that is not replicated by regioisomers like 3-chloro-4-ethylbenzoic acid (CAS 67648-07-1) [1]. Consequently, substituting this compound with simpler or isomeric analogs results in altered reactivity profiles, divergent solubility characteristics, and compromised synthetic outcomes—making it essential for researchers to specify the exact 4-chloro-3-ethyl substitution pattern for reproducible results in pharmaceutical intermediate synthesis and structure-activity relationship (SAR) studies.

Quantitative Differential Evidence for 4-Chloro-3-ethylbenzoic Acid (CAS 42044-90-6) Versus Closest Analogs


Lipophilicity Profile: LogP Comparison of 4-Chloro-3-ethylbenzoic Acid Versus 4-Chlorobenzoic Acid and 3-Ethylbenzoic Acid

The lipophilicity of 4-chloro-3-ethylbenzoic acid, as measured by its computed LogP value, is quantifiably distinct from both its mono-substituted analogs. The target compound exhibits a LogP of 2.6006 , which is higher than that of 4-chlorobenzoic acid (LogP values ranging from 2.038 to 2.65 across various sources [1]) and higher than 3-ethylbenzoic acid (LogP of 1.9472 ).

Lipophilicity Medicinal Chemistry ADME

Acidity Constant (pKa) Differentiation: 4-Chloro-3-ethylbenzoic Acid Versus 4-Chlorobenzoic Acid

The predicted pKa of 4-chloro-3-ethylbenzoic acid is 6.19 ± 0.70 , which is markedly higher (less acidic) than the experimentally determined pKa of 4-chlorobenzoic acid, which is approximately 3.98–4.19 [1].

pKa Ionization Solubility

Thermal Stability and Melting Point: 4-Chloro-3-ethylbenzoic Acid Exhibits an Intermediate Melting Point Relative to Mono-Substituted Analogs

The melting point of 4-chloro-3-ethylbenzoic acid is reported as 197 °C . This value lies between the melting points of its closest mono-substituted analogs: 4-chlorobenzoic acid melts at 239–243 °C , and 3-ethylbenzoic acid melts at 47–50 °C [1].

Melting Point Thermal Stability Formulation

Commercially Available Purity Specifications: 4-Chloro-3-ethylbenzoic Acid (95%+) Versus 4-Chlorobenzoic Acid (99%+)

4-Chloro-3-ethylbenzoic acid is routinely offered by reputable suppliers at a minimum purity of 95% [REFS-1, REFS-2]. In contrast, 4-chlorobenzoic acid is widely available at higher purity grades of ≥99% (GC/T) from multiple commercial vendors .

Purity Procurement Quality Control

Boiling Point and Volatility Profile: 4-Chloro-3-ethylbenzoic Acid Versus 4-Chlorobenzoic Acid and 3-Ethylbenzoic Acid

The predicted boiling point of 4-chloro-3-ethylbenzoic acid is 309.7 ± 30.0 °C at 760 mmHg . This is higher than the boiling point of 4-chlorobenzoic acid, which ranges from 274 to 276 °C , and higher than 3-ethylbenzoic acid, which boils at 278.7 °C .

Boiling Point Volatility Distillation

Procurement Cost Differential: 4-Chloro-3-ethylbenzoic Acid is Priced at a Premium Relative to 4-Chlorobenzoic Acid

The procurement cost of 4-chloro-3-ethylbenzoic acid is substantially higher than that of 4-chlorobenzoic acid. As of 2025, 0.5 grams of 4-chloro-3-ethylbenzoic acid (95% purity) is priced at approximately $142 [1], whereas 100 grams of 4-chlorobenzoic acid (≥99% purity) is available for approximately $20–50 from bulk chemical suppliers .

Cost Procurement Economic

Optimal Application Scenarios for 4-Chloro-3-ethylbenzoic Acid (CAS 42044-90-6) Based on Differential Evidence


Medicinal Chemistry: Design of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The elevated LogP of 4-chloro-3-ethylbenzoic acid (2.6006) compared to mono-substituted analogs makes it a superior choice for synthesizing drug candidates intended to cross the blood-brain barrier. Medicinal chemists targeting CNS enzymes or receptors can leverage this increased lipophilicity to improve brain penetration without introducing additional molecular weight or hydrogen bond donors. The compound's higher pKa (6.19) also ensures it remains predominantly unionized at physiological pH, further facilitating passive diffusion across lipid membranes .

Solid-Phase Peptide Synthesis and Bioconjugation Chemistry

The intermediate melting point (197 °C) and high boiling point (309.7 °C) of 4-chloro-3-ethylbenzoic acid indicate robust thermal stability, making it suitable as a building block in solid-phase synthesis protocols that involve elevated temperatures or microwave irradiation. The carboxylic acid group allows facile activation and coupling to amines or hydroxyls, while the chloro substituent provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) after incorporation into larger molecules.

Structure-Activity Relationship (SAR) Studies Investigating Dual Substitution Effects

The 4-chloro-3-ethyl substitution pattern is not available in simpler benzoic acid analogs. Researchers conducting SAR studies on novel enzyme inhibitors or receptor antagonists can use 4-chloro-3-ethylbenzoic acid to systematically probe the combined effects of halogenation and alkylation on potency and selectivity [1]. Its distinct physicochemical profile—intermediate between the mono-substituted analogs in melting point but distinct in LogP and pKa—allows for the deconvolution of electronic versus steric contributions to biological activity.

Agrochemical Intermediate Synthesis: Development of Herbicides with Optimized Soil Mobility

The dual-substituted benzoic acid scaffold is relevant for designing selective herbicides. The increased lipophilicity (LogP 2.6006) compared to 4-chlorobenzoic acid predicts greater soil adsorption and reduced leaching, which can be tuned further through additional functionalization. The compound's higher boiling point and thermal stability also make it compatible with the harsh reaction conditions often employed in agrochemical manufacturing processes.

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